molecular formula C10H8N2O2 B8735334 6-Aminoquinoline-5-carboxylic acid

6-Aminoquinoline-5-carboxylic acid

Cat. No.: B8735334
M. Wt: 188.18 g/mol
InChI Key: ZJQLHLFAVMGGNX-UHFFFAOYSA-N
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Description

Its molecular framework enables diverse chemical reactivity and biological interactions, making it a candidate for pharmaceutical development, particularly in antimicrobial and anticancer research .

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

6-aminoquinoline-5-carboxylic acid

InChI

InChI=1S/C10H8N2O2/c11-7-3-4-8-6(2-1-5-12-8)9(7)10(13)14/h1-5H,11H2,(H,13,14)

InChI Key

ZJQLHLFAVMGGNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2C(=O)O)N)N=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Substituents (Position) Solubility Key Applications Reference
This compound N/A -NH₂ (6), -COOH (5) Polar solvents Antimicrobial research -
5-Aminoquinoline-6-carboxylic acid 181283-83-0 -NH₂ (5), -COOH (6) Polar solvents Discontinued medicinal R&D
3-Aminoquinoline-5-carboxylic acid 1824051-45-7 -NH₂ (3), -COOH (5) Moderate polarity Enzyme inhibition studies
8-Hydroxyquinoline-5-carboxylic acid 90800-42-3 -OH (8), -COOH (5) Aqueous solutions Metal chelation
5-Chloroquinoline-6-carboxylic acid N/A -Cl (5), -COOH (6) Organic solvents Synthetic intermediates

Research Findings and Reactivity Insights

  • Reactivity: 5-Aminoquinoline derivatives react with chloroformates to form carbamates (e.g., ethyl quinoline-5-carbamate, m.p. 137°C) . The position of the amino group influences reaction efficiency; for example, this compound may exhibit distinct acylation pathways compared to its positional isomers.
  • Biological Activity: Amino-substituted quinolines demonstrate varied antimicrobial potency. The 6-amino-5-carboxy configuration may optimize hydrogen bonding with bacterial targets, whereas chloro or methyl analogs prioritize hydrophobic interactions .

Preparation Methods

Nitration-Reduction Pathways

The introduction of amino groups at position 6 of quinoline often begins with nitration followed by reduction. Traditional nitration of quinoline using mixed acid (HNO₃/H₂SO₄) predominantly yields 5- and 8-nitroquinoline due to the electron-deficient nature of the pyridine ring. However, directed nitration strategies using protecting groups or meta-directing auxiliaries can enhance regioselectivity for position 6. For example, prior sulfonation at position 8 directs nitration to position 6, achieving 6-nitroquinoline-8-sulfonic acid, which is subsequently desulfonated. Reduction of 6-nitroquinoline to 6-aminoquinoline typically employs catalytic hydrogenation (H₂/Pd-C) or chemical reductants like iron/HCl, with yields exceeding 85% under optimized conditions.

Carboxylation Strategies for Position 5

Introducing the carboxylic acid group at position 5 has been achieved through two primary routes:

  • Oxidation of 5-Methylquinoline : Treatment of 5-methylquinoline with strong oxidizers like KMnO₄ in acidic media converts the methyl group to a carboxylic acid. This method, however, suffers from overoxidation side reactions, limiting yields to 60–70%.

  • Carbonyl Insertion Reactions : Palladium-catalyzed carbonylation of 5-bromoquinoline derivatives under CO pressure (0.5–1.0 MPa) in methanol generates methyl 5-quinolinecarboxylate, which is hydrolyzed to the free acid. This approach, adapted from methodologies in patent CN112142661A, offers superior regiocontrol and scalability.

Modern Catalytic Approaches

Bromination-Carbonylation Sequence

A two-step protocol inspired by recent patents demonstrates high efficiency:

  • Bromination : 6-Aminoquinoline is treated with bromine (Br₂) in H₂SO₄ at 0–5°C using Ag₂SO₄ as a catalyst, yielding 5-bromo-6-aminoquinoline. The silver ion mitigates polybromination, achieving 75–80% regioselectivity for position 5.

  • Carbonylation : The brominated intermediate undergoes palladium-catalyzed (PdCl₂) carbonylation in methanol/DMF under 0.8 MPa CO at 75°C, forming methyl 6-aminoquinoline-5-carboxylate (81% yield). Acidic hydrolysis (HCl/H₂O) then provides the target carboxylic acid.

Key Reaction Parameters

StepConditionsYield (%)
BrominationBr₂ (2 eq), H₂SO₄, 0°C, 12 h42–48
CarbonylationPdCl₂ (5 mol%), CO (0.8 MPa), 75°C78–81
Hydrolysis6M HCl, reflux, 4 h95–98

Directed C–H Activation

Transition metal-catalyzed C–H functionalization has emerged as a powerful tool for late-stage carboxylation. Using a palladium/ligand system, position 5 of 6-aminoquinoline undergoes direct carboxylation with CO₂ under mild conditions (50°C, 1 atm). This method avoids pre-functionalization but currently achieves moderate yields (55–60%), necessitating further catalyst development.

Regioselectivity Challenges and Solutions

Competing Substitution Patterns

The electron-withdrawing carboxylic acid group at position 5 deactivates the quinoline ring, complicating subsequent amination at position 6. To circumvent this, sequential functionalization is preferred:

  • Amino-first approach : Install the amino group at position 6 before carboxylation. Bromination of 6-aminoquinoline occurs preferentially at position 5 due to ortho/para-directing effects of the –NH₂ group.

  • Carboxy-first approach : Introduce the carboxylic acid via directed metalation. A tert-butoxycarbonyl (Boc) group at position 8 directs lithium-halogen exchange to position 5, enabling carboxylation with CO₂.

Solvent and Temperature Effects

  • Bromination : Lower temperatures (0–5°C) favor mono-bromination, while higher temperatures (>20°C) promote di-bromination.

  • Carbonylation : Polar aprotic solvents (DMF, NMP) enhance Pd catalyst activity, reducing reaction times from 24 h to 6 h.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Bromination-CarbonylationHigh regioselectivity, scalableRequires handling of Br₂ and CO65–70
Directed C–H ActivationStep-economical, no pre-halogenationLow catalyst turnover50–55
Nitration-OxidationUses inexpensive reagentsPoor regiocontrol, side products40–45

Q & A

Q. What synthetic methodologies are commonly employed for 6-Aminoquinoline-5-carboxylic acid, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis of quinoline derivatives often involves condensation reactions, such as the Pfitzinger reaction, which utilizes isatin and ketones in alkaline media to form the quinoline backbone . For this compound, introducing the amino and carboxylic acid groups may require sequential functionalization. Optimization can be achieved by adjusting reaction temperature, solvent polarity (e.g., ethanol or DMF), and catalyst choice (e.g., sodium acetate). Post-synthesis purification via column chromatography or recrystallization improves yield and purity.

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer : Based on safety data for analogous quinoline-carboxylic acids (e.g., 5-Acetylquinoline-3-carboxylic acid), handle the compound in a fume hood to avoid inhalation. Use nitrile gloves, lab coats, and eye protection. Store in airtight containers under dry, inert conditions (e.g., nitrogen atmosphere) to prevent degradation. Electrostatic charge buildup should be mitigated by grounding equipment .

Q. How can researchers validate the structural integrity and purity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:
  • NMR (¹H/¹³C) to confirm substitution patterns on the quinoline ring.
  • HPLC with UV detection (λ ~254 nm) to assess purity (>95%).
  • Mass spectrometry (ESI-MS) for molecular weight verification.
  • Elemental analysis to validate empirical formula (e.g., C₁₁H₁₀N₂O₂) .

Advanced Research Questions

Q. What mechanistic insights explain intermediate formation during the synthesis of this compound?

  • Methodological Answer : Mechanistic studies using DFT calculations can model reaction pathways, such as the cyclization step in Pfitzinger-like reactions. Isotopic labeling (e.g., ¹⁵N or ¹³C) tracks amino group incorporation. Kinetic studies under varying pH and temperature conditions reveal rate-determining steps, such as imine formation or decarboxylation .

Q. How should researchers resolve contradictions in reported biological activity data for quinoline-carboxylic acid derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize testing using:
  • Dose-response curves (IC₅₀/EC₅₀ comparisons).
  • Positive controls (e.g., known antimicrobials for activity studies).
  • Meta-analysis of published data to identify outliers or methodological biases .

Q. What computational strategies predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Use quantum mechanical software (e.g., Gaussian, ORCA) to calculate:
  • Frontier molecular orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites.
  • Solvent effects via COSMO-RS models.
  • Docking simulations to explore interactions with biological targets (e.g., enzymes) .

Q. How can researchers improve the aqueous solubility of this compound for in vivo studies?

  • Methodological Answer : Modify physicochemical properties through:
  • Salt formation (e.g., sodium or hydrochloride salts).
  • Co-solvent systems (PEG-400, cyclodextrins).
  • Prodrug strategies (esterification of the carboxylic acid group) .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical trials?

  • Methodological Answer : Address scalability issues by:
  • Transitioning from batch to continuous flow reactors for better heat/mass transfer.
  • Optimizing catalyst recycling (e.g., immobilized enzymes or metal catalysts).
  • Implementing Quality by Design (QbD) principles to control critical parameters (e.g., purity, particle size) .

Q. How does pH influence the stability of this compound in biological buffers?

  • Methodological Answer : Conduct accelerated stability studies using:
  • UV-Vis spectroscopy to monitor degradation (λ shifts indicate structural changes).
  • LC-MS to identify breakdown products (e.g., decarboxylated or oxidized derivatives).
  • Buffer systems (pH 2–12) to determine optimal storage conditions .

Q. What green chemistry approaches minimize waste in the synthesis of this compound?

  • Methodological Answer :
    Adopt solvent-free mechanochemical synthesis or bio-based solvents (e.g., limonene). Use atom economy principles to select reactions with minimal byproducts. Catalytic methods (e.g., photoredox catalysis) reduce heavy metal waste .

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